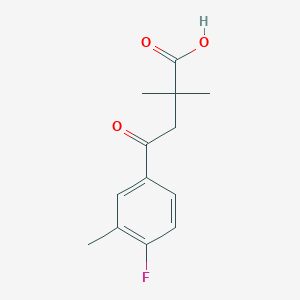

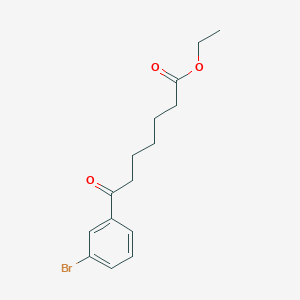

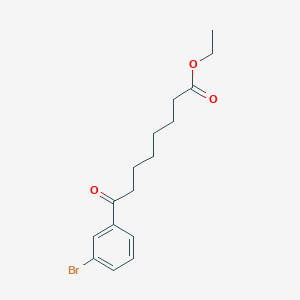

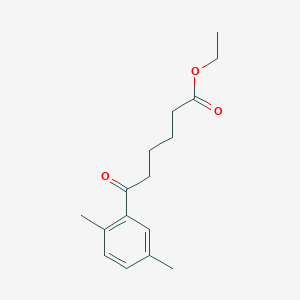

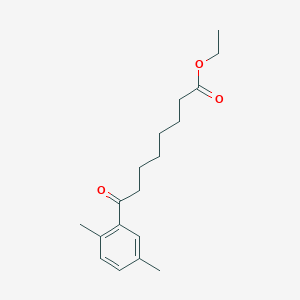

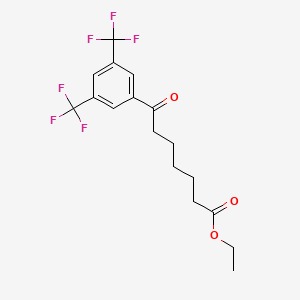

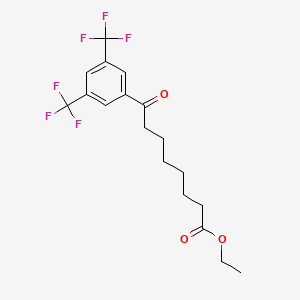

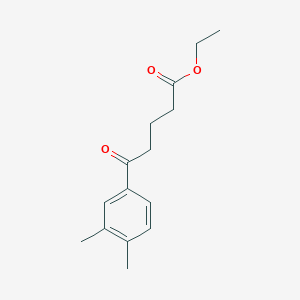

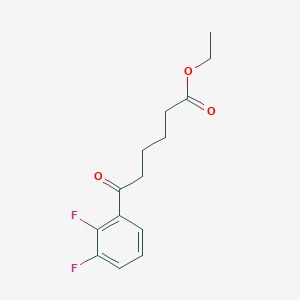

Ethyl 6-(2,3-difluorophenyl)-6-oxohexanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “Ethyl 6-(2,3-difluorophenyl)-6-oxohexanoate” is likely a fluorinated organic compound. Fluorinated compounds are often used in medicinal chemistry due to their unique properties . The compound contains an ethyl ester group, a ketone group, and a 2,3-difluorophenyl group .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared spectroscopy (IR), and mass spectrometry (MS) .Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions. For example, the ester group could undergo hydrolysis, transesterification, and reduction .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined through various experimental methods. These properties might include melting point, boiling point, solubility, and stability .Aplicaciones Científicas De Investigación

Applications in Polymorphism Characterization

Ethyl 6-(2,3-difluorophenyl)-6-oxohexanoate and its derivatives have been explored for their polymorphic forms, which are crucial in the pharmaceutical industry for the development of drugs with desired physical properties. A study by Vogt et al. (2013) investigated the polymorphic forms of a related compound using various spectroscopic and diffractometric techniques. This research is significant for understanding and controlling the crystalline forms of pharmaceutical compounds, ensuring consistency in drug performance (Vogt et al., 2013).

Synthesis of Biotin

Another application of this chemical class involves the synthesis of biotin, a vital nutrient. Research by Zav’yalov et al. (2006) demonstrated the regioselective chlorination of an ester similar to Ethyl 6-(2,3-difluorophenyl)-6-oxohexanoate, leading to key compounds in the synthesis of biotin. This study highlights the compound's potential role in the efficient synthesis of nutritionally significant molecules (Zav’yalov et al., 2006).

Advanced Synthesis & Catalysis

The compound's derivatives have been used in advanced synthesis and catalysis. Tararov et al. (2006) described the large-scale preparation of isopropylidenedioxy-3-oxohexanoates, a key intermediate in synthesizing pharmacologically important statins, starting from malic acid. This research provides insight into the compound's potential in developing cholesterol-lowering drugs (Tararov et al., 2006).

Photophysical and Theoretical Studies

Sinha et al. (2019) investigated the synthesis and characterization of a rhenium(I) complex derived from a compound similar to Ethyl 6-(2,3-difluorophenyl)-6-oxohexanoate. The complex exhibited photoluminescence behavior and was used for selective CO2 adsorption, indicating the compound's potential in photophysical studies and environmental applications (Sinha et al., 2019).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

ethyl 6-(2,3-difluorophenyl)-6-oxohexanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16F2O3/c1-2-19-13(18)9-4-3-8-12(17)10-6-5-7-11(15)14(10)16/h5-7H,2-4,8-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXFOWOQINJXVJP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCC(=O)C1=C(C(=CC=C1)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16F2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60645613 |

Source

|

| Record name | Ethyl 6-(2,3-difluorophenyl)-6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 6-(2,3-difluorophenyl)-6-oxohexanoate | |

CAS RN |

898753-00-9 |

Source

|

| Record name | Ethyl 6-(2,3-difluorophenyl)-6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.